
Methyl 4-(2,4,5-trimethylbenzoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2,4,5-trimethylbenzoyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoyl group substituted with three methyl groups at positions 2, 4, and 5, attached to a benzoate moiety
準備方法
Synthetic Routes and Reaction Conditions
Methyl 4-(2,4,5-trimethylbenzoyl)benzoate can be synthesized through a multi-step process involving the esterification of 4-(2,4,5-trimethylbenzoyl)benzoic acid with methanol in the presence of a strong acid catalyst. The reaction typically involves refluxing the reactants under anhydrous conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Methyl 4-(2,4,5-trimethylbenzoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzoyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are employed.
Major Products Formed
Oxidation: 4-(2,4,5-trimethylbenzoyl)benzoic acid.
Reduction: 4-(2,4,5-trimethylbenzoyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Methyl 4-(2,4,5-trimethylbenzoyl)benzoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 4-(2,4,5-trimethylbenzoyl)benzoate involves its interaction with specific molecular targets. The compound may exert its effects through the modulation of enzyme activity or interaction with cellular receptors. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Methyl benzoate: An ester with a simpler structure, lacking the trimethyl substitution on the benzoyl ring.
Ethyl benzoate: Similar to Methyl benzoate but with an ethyl group instead of a methyl group.
Propyl benzoate: Another ester with a propyl group, differing in the alkyl chain length.
Uniqueness
Methyl 4-(2,4,5-trimethylbenzoyl)benzoate is unique due to the presence of three methyl groups on the benzoyl ring, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from simpler esters and may confer specific advantages in certain applications.
生物活性
Methyl 4-(2,4,5-trimethylbenzoyl)benzoate is a chemical compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of benzoate esters. Its chemical structure can be represented as follows:
- Molecular Formula : C18H22O3
- Molecular Weight : 290.37 g/mol
The compound features a methyl ester group and a trimethylbenzoyl moiety, which contributes to its lipophilicity and potential interactions with biological membranes.
Research has indicated that this compound may exert its biological effects through various mechanisms:
- Antimicrobial Activity : Some studies suggest that compounds with similar structures display antifungal and antimicrobial properties. For instance, derivatives of benzoic acid have been shown to inhibit the growth of fungi such as Fusarium and Aspergillus species .
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, related compounds have been studied for their ability to inhibit malate dehydrogenase (MDH), which is crucial in cancer metabolism .
- Antiviral Potential : Certain benzoate derivatives have demonstrated antiviral activity against viruses like the tobacco mosaic virus (TMV), suggesting that this compound could have similar properties .
Antifungal Activity
A study conducted on various N-benzoyl amino acids and esters highlighted the antifungal properties of benzoate derivatives. The synthesized compounds were tested against Fusarium temperatum and Aspergillus fumigatus, showing promising results in inhibiting fungal growth . This indicates that this compound could potentially be effective against similar fungal pathogens.
Cancer Metabolism Inhibition
A significant finding from recent research indicates that compounds with structural similarities can inhibit MDH enzymes effectively. In vitro studies demonstrated that these inhibitors could reduce mitochondrial respiration and HIF-1α accumulation in cancer cells, leading to reduced tumor growth in xenograft models . This suggests a potential application for this compound in cancer therapy.
Summary of Biological Activities
特性
CAS番号 |
649756-99-0 |
|---|---|
分子式 |
C18H18O3 |
分子量 |
282.3 g/mol |
IUPAC名 |
methyl 4-(2,4,5-trimethylbenzoyl)benzoate |
InChI |
InChI=1S/C18H18O3/c1-11-9-13(3)16(10-12(11)2)17(19)14-5-7-15(8-6-14)18(20)21-4/h5-10H,1-4H3 |
InChIキー |
ZJRUERCXVSWIKC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C)C(=O)C2=CC=C(C=C2)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















